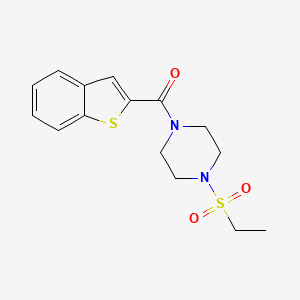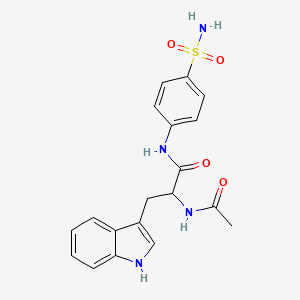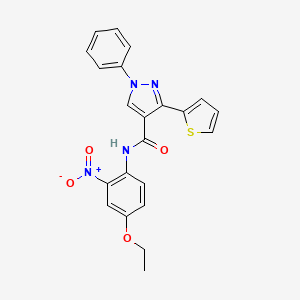![molecular formula C17H19Cl2N3O3S B7543126 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide, also known as DASAMPA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamide derivatives and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is not fully understood. However, it is believed to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the advantages of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is its potency against a wide range of cancer cell lines. It also has a favorable pharmacokinetic profile, which makes it a promising candidate for further development. However, one of the limitations of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is its poor solubility in water, which may limit its clinical use.
将来の方向性
There are several future directions for the research on 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide. One potential direction is the development of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the synergistic effects of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide and its potential use in combination therapy for cancer treatment.
合成法
The synthesis of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide involves the reaction of 3,4-dichloroaniline with 3-(dimethylsulfamoyl)-4-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid to obtain 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide in high yield and purity.
科学的研究の応用
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has been extensively studied for its potential use in cancer treatment. It has shown potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.
特性
IUPAC Name |
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3S/c1-11-4-5-13(9-16(11)26(24,25)22(2)3)21-17(23)10-20-12-6-7-14(18)15(19)8-12/h4-9,20H,10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBAHJMVSSFBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)

![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)

![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)


![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)